5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-Fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core with a fluorophenyl and sulfanyl substituent
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, some pyrimidine derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For example, some pyrimidine derivatives have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity against certain cell lines , suggesting that this compound may also have potent biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the introduction of different halogen atoms on the phenyl ring of similar compounds has been found to cause different effects on their antitubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the thienopyrimidine core.
Addition of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the thienopyrimidine core or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. It is particularly studied for its anti-inflammatory and anticancer properties.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS2/c13-7-3-1-6(2-4-7)8-5-18-11-9(8)10(16)14-12(17)15-11/h1-5H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDPLMMXLFYMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=S)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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